Z-Cys(Bzl)-ONp

描述

Z-Cys(Bzl)-ONp is a compound used for pharmaceutical testing . It is also used in proteomics research .

Molecular Structure Analysis

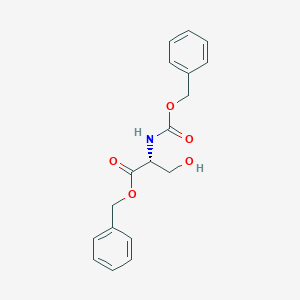

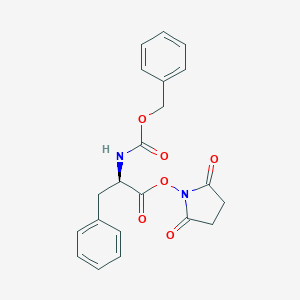

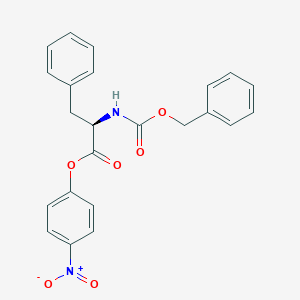

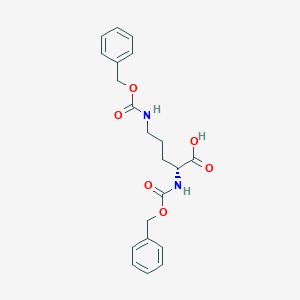

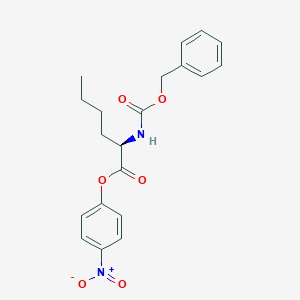

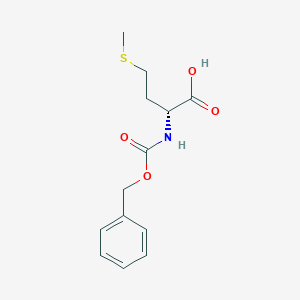

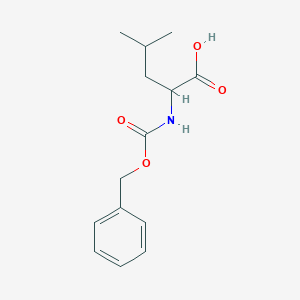

The molecular formula of this compound is C24H22N2O6S . Its molecular weight is 466.51 . The SMILES string representation of its structure is [O-]N+c1ccc(OC(=O)C@HNC(=O)OCc3ccccc3)cc1 .It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the search results.

科学研究应用

肽酶合成肽:Irokawa和Tominaga(1991)的研究集中在使用木瓜蛋白酶、胰蛋白酶和热溶菌素等酶合成三肽Z-Cys(Bzl)-Tyr-Ile-OtBu。他们优化了高产率合成的条件,探索了pH值、反应时间和溶剂效应(Irokawa & Tominaga, 1991)。

合成铁硫蛋白模型肽:Ohta等人(1979)使用类似化合物Z-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-Gly-Cys(Bzl)-Gly-Ala-Cys(Bzl)-Gly-OH合成了铁硫蛋白的模型肽。这项工作有助于理解铁硫蛋白的结构和功能(Ohta et al., 1979)。

纳米颗粒工程:Mantion等人(2008)利用变种Z-(l-Val)2-l-Cys(S-Bzl)-OMe,在通过寡缬氨酸有机凝胶工程银纳米颗粒。他们发现含硫肽显著影响纳米颗粒的形状和大小,展示了在纳米技术中的应用(Mantion et al., 2008)。

药理学研究:Ferger和Chan(1975)合成并评估了[1-L-青霉胺,4-L-亮氨酸]催产素的药理特性,利用Z-Cys(Bzl)-Tyr(Bzl)-Ile-Leu-Asn-Cys(Bzl)-Pro-Leu-Gly-NH2。他们的工作有助于理解肽类类似物的生物活性和潜在的医学应用(Ferger & Chan, 1975)。

木瓜蛋白酶合成寡肽:Chou等人(1978)报道了木瓜蛋白酶催化合成各种寡肽,包括Z-Val-Cys(Bzl)-X-OTMB三肽,展示了木瓜蛋白酶在寡肽合成中的实用性(Chou等人,1978)。

安全和危害

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用机制

Target of Action

Z-Cys(Bzl)-ONp, also known as N-Cbz-S-benzyl-L-cysteine or Nα-Z-S-benzyl-L-cysteine , is primarily used in proteomics research It is often used in the synthesis of peptides, suggesting that its targets could be proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Biochemical Pathways

This compound is used in the synthesis of model peptides related to iron-sulfur proteins. These peptides form chelate complexes with iron and sulfur, which are significant in studying the structure and function of iron-sulfur proteins. Therefore, the compound may affect biochemical pathways involving iron-sulfur proteins, which play crucial roles in various biological processes, including electron transport, enzyme regulation, and gene expression.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific peptides it helps synthesize and the proteins these peptides interact with. For instance, if used to synthesize peptides that mimic iron-sulfur proteins, the compound could influence cellular processes such as energy production, DNA repair, and iron-sulfur cluster assembly.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to form peptide bonds. Additionally, the compound’s action could be influenced by the cellular environment, including the presence of specific proteins or enzymes, the cellular redox state, and the availability of iron and sulfur for the formation of iron-sulfur clusters.

属性

IUPAC Name |

(4-nitrophenyl) 3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPKVCBYFUURJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304071 | |

| Record name | ST50409227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-37-4 | |

| Record name | NSC164097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50409227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。